1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
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Overview
Description
1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is a synthetic organic compound that features a pyrrole ring substituted with a difluoroethyl group and a dioxaborolane moiety. Compounds like this are often used in organic synthesis, particularly in the formation of complex molecules for pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Difluoroethyl Group: This step might involve the use of a difluoroethyl halide in a nucleophilic substitution reaction.
Attachment of the Dioxaborolane Moiety: This can be done using a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated pyrrole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The difluoroethyl group can be reduced to an ethyl group.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are common in Suzuki-Miyaura couplings.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Ethyl-substituted pyrroles.
Substitution: Various substituted pyrroles depending on the coupling partner.
Scientific Research Applications
Chemistry: As a building block in organic synthesis.
Biology: In the development of bioactive molecules.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzene
- 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-thiophene
Uniqueness
1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is unique due to its specific combination of functional groups, which can impart distinct electronic and steric properties, making it valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H18BF2NO2 |
---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C12H18BF2NO2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16(7-9)8-10(14)15/h5-7,10H,8H2,1-4H3 |
InChI Key |
GXHUPNULWOOEET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)CC(F)F |
Origin of Product |
United States |
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